molecular formula C7H8FNO2S B1586095 3-Fluoro-4-methylbenzenesulfonamide CAS No. 329909-29-7

3-Fluoro-4-methylbenzenesulfonamide

Cat. No. B1586095
CAS RN: 329909-29-7
M. Wt: 189.21 g/mol
InChI Key: IJEDLYZMLJORCY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methylbenzenesulfonamide can be represented by the SMILES string Cc1ccc(cc1F)S(N)(=O)=O . This indicates that the compound consists of a benzene ring with a methyl group (CH3) and a fluorine atom (F) attached, along with a sulfonamide group (S(N)(=O)=O).


Physical And Chemical Properties Analysis

3-Fluoro-4-methylbenzenesulfonamide is a solid substance . Its melting point is reported to be between 130-134 °C . More detailed physical and chemical properties may require additional experimental data or resources .

Scientific Research Applications

Corrosion Inhibition and Material Science

3-Fluoro-4-methylbenzenesulfonamide and its derivatives have been explored for their potential in corrosion inhibition, particularly for iron. A study by Kaya et al. (2016) employed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds related to 3-Fluoro-4-methylbenzenesulfonamide, on iron surfaces. This research is significant for material science, especially in industries where metal corrosion is a concern (Kaya et al., 2016).

Crystallography and Solid-State Chemistry

The compound has been a subject of interest in crystallography and solid-state chemistry. For instance, Pawlak et al. (2021) conducted a structural investigation of AND-1184, a chemical derivative of 3-Fluoro-4-methylbenzenesulfonamide, employing single-crystal X-ray and solid-state NMR techniques. Such studies are crucial for understanding the molecular and crystal structure of compounds, which is essential in fields like drug design and materials engineering (Pawlak et al., 2021).

Biochemistry and Drug Design

In the realm of biochemistry and drug design, derivatives of 3-Fluoro-4-methylbenzenesulfonamide have been explored for their interaction with biological molecules. González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, including derivatives of 3-Fluoro-4-methylbenzenesulfonamide, for their DNA binding, cleavage, genotoxicity, and anticancer activity. This research is vital for developing new therapeutic agents and understanding the molecular mechanisms of drug-DNA interactions (González-Álvarez et al., 2013).

Synthetic Chemistry and Molecular Design

The compound also finds applications in synthetic chemistry and molecular design. Yamamoto et al. (2011) conducted a study on the enantioselective synthesis of 3'-fluorothalidomide using derivatives of 3-Fluoro-4-methylbenzenesulfonamide. This research contributes to the field of chiral chemistry and the synthesis of enantiomerically pure compounds, which is significant in pharmaceutical chemistry (Yamamoto et al., 2011).

Safety and Hazards

3-Fluoro-4-methylbenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

3-fluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEDLYZMLJORCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366430
Record name 3-Fluoro-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylbenzenesulfonamide

CAS RN

329909-29-7
Record name 3-Fluoro-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To ˜20 mL of liquid ammonia at −78° C. was added 2.1 g (10 mmol) of 3-fluoro-4-methyl benzenesulfonyl chloride. The excess ammonia was then naturally evaporated to dryness overnight at room temperature. The crude sulfonamide was partitioned methylene chloride (100 mL) and water (100 mL). The aqueous phase was further extracted with methylene chloride. The combined organic extracts were dried over anhydrous sodium sulfate. Evaporation of the solvents afforded 1.9 g of 3-fluoro-4-methylbenzenesulfonamide as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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